

An In-depth Technical Guide to 2-Chloropropionyl chloride-d4

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Compound of Interest

Compound Name: 2-Chloropropionyl chloride-d4

Cat. No.: B12394374

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This technical guide provides a comprehensive overview of **2-Chloropropionyl chloride-d4**, a deuterated analog of 2-Chloropropionyl chloride. This document details its molecular properties, compares it with its non-deuterated counterpart, and provides insights into relevant experimental applications.

Core Molecular Data

2-Chloropropionyl chloride-d4 is a stable isotope-labeled version of 2-Chloropropionyl chloride, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

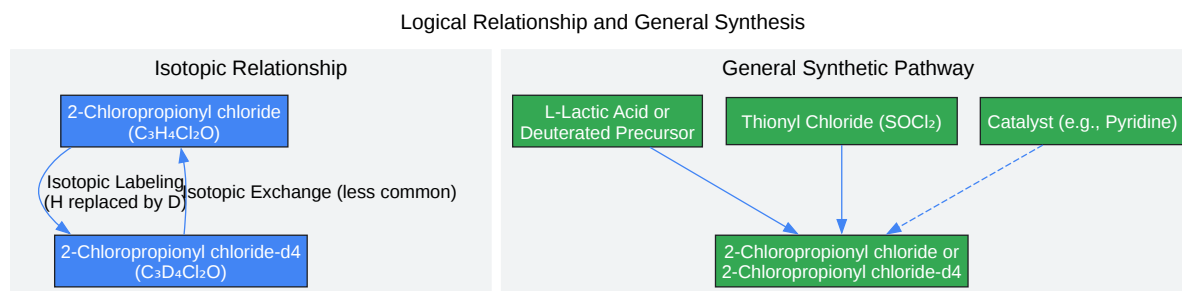
Quantitative Data Summary

The following table summarizes the key quantitative data for both **2-Chloropropionyl chloride-d4** and its non-deuterated form for easy comparison.

Property	2-Chloropropionyl chloride-d4	2-Chloropropionyl chloride
Molecular Formula	C ₃ D ₄ Cl ₂ O	C ₃ H ₄ Cl ₂ O[1][2]
Molecular Weight	130.99 g/mol	126.97 g/mol [3]
CAS Number	1219794-98-5	7623-09-8[3][4][5]
Purity	98 atom % D, min 97% Chemical Purity	Typically ≥95.0%[2]
Boiling Point	No data available	109-111 °C[3][4][5]
Melting Point	No data available	-71 °C[3][4][5]
Density	No data available	1.308 g/mL at 25 °C[3]
Refractive Index	No data available	n ₂₀ /D 1.440[3]
Appearance	No data available	Clear colorless to pale yellow liquid[2][3][4][6]

Logical Relationships and Synthesis Overview

The relationship between 2-Chloropropionyl chloride and its deuterated analog is fundamental to its application. The following diagram illustrates this relationship and a general synthetic overview.



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Caption: Relationship between 2-Chloropropionyl chloride and its d₄ analog, and a general synthesis scheme.

Experimental Protocols

While specific experimental protocols for **2-Chloropropionyl chloride-d₄** are not widely published, methodologies for its non-deuterated counterpart can be adapted. Below are detailed summaries of relevant experimental procedures where 2-Chloropropionyl chloride is a key reagent. It is advised to adapt these protocols with appropriate consideration for the deuterated compound's specific properties.

Synthesis of D-(+)-2-chloropropionyl chloride

A common method for the synthesis of optically active 2-chloropropionyl chloride involves the reaction of L-lactic acid with thionyl chloride. This procedure can be adapted for a deuterated version by starting with an appropriately deuterated lactic acid.

Materials:

- L-lactic acid

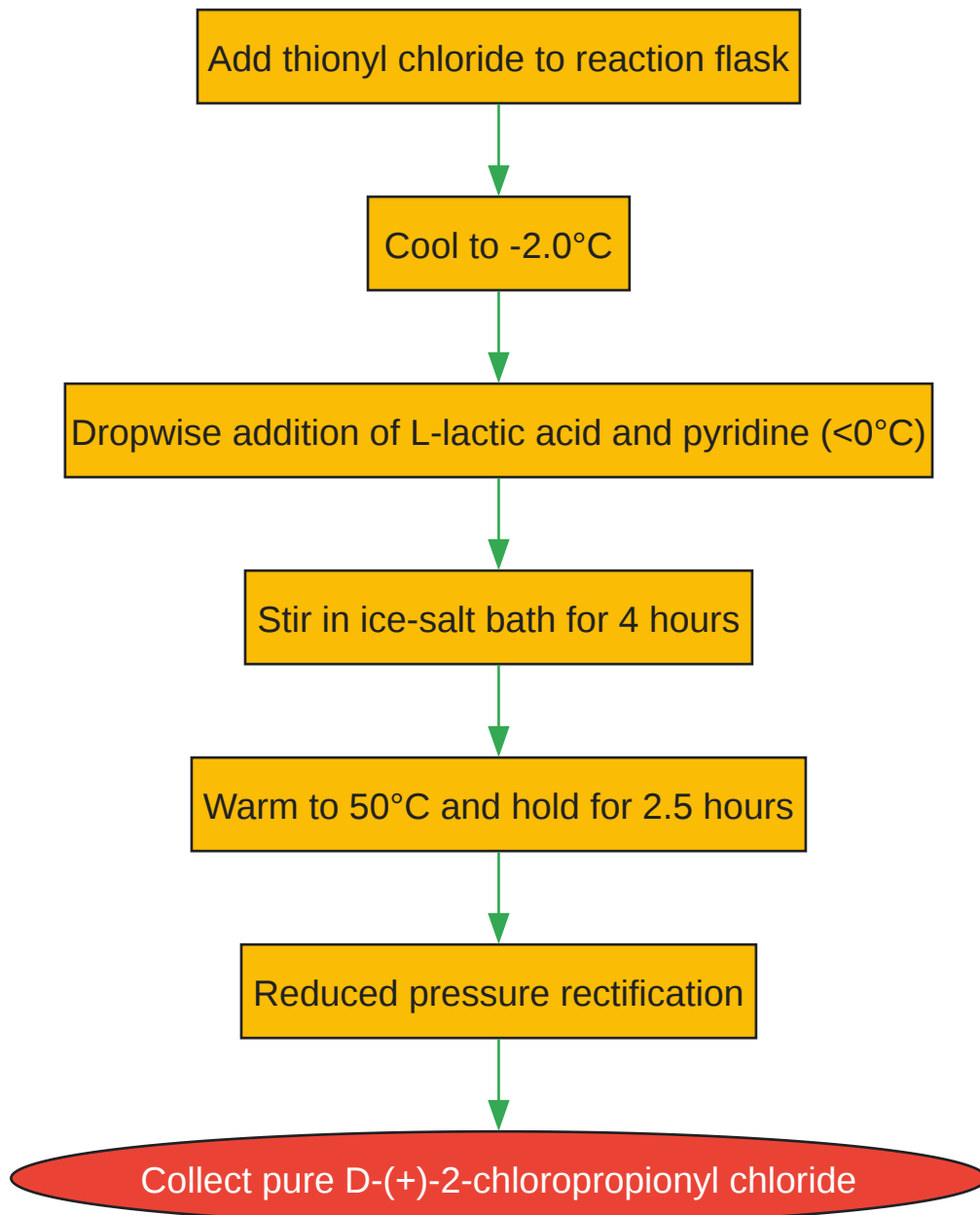
- Thionyl chloride
- Pyridine (catalyst)
- Ice-salt bath

Procedure:

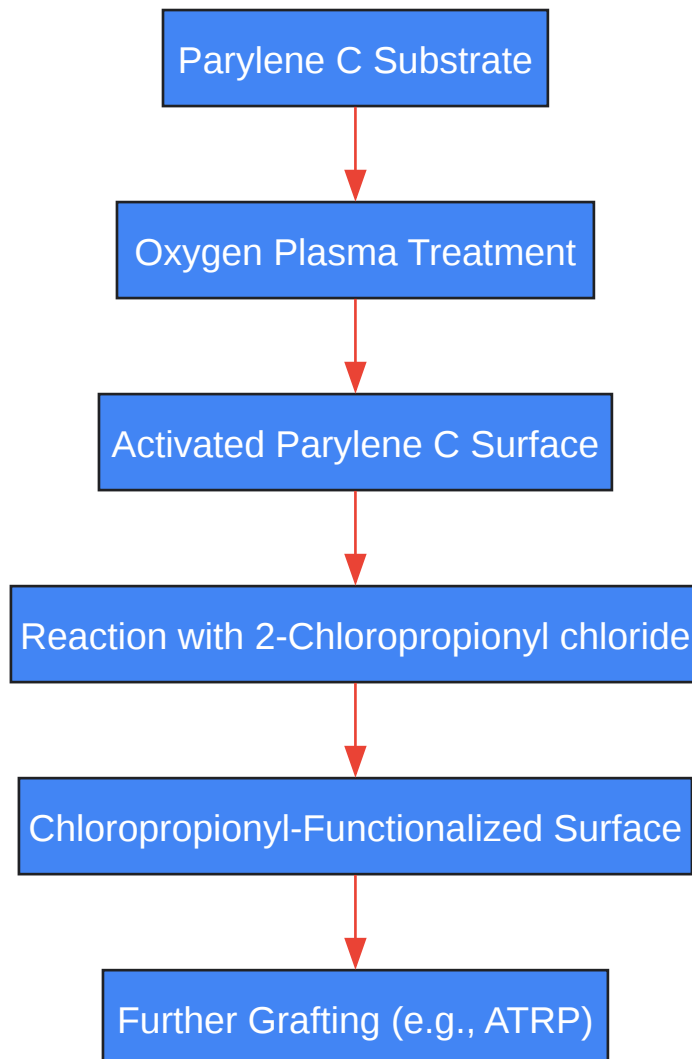
- To a dry reaction flask equipped with stirring and condensation, add thionyl chloride.
- Cool the flask to approximately -2.0°C using an ice-salt bath.
- Slowly add a mixture of L-lactic acid and pyridine dropwise, maintaining the system temperature below 0°C . The addition is typically completed over 2.5 hours.
- Continue stirring the reaction mixture in the ice-salt bath for 4 hours.
- Allow the reaction to warm to 50°C and maintain this temperature for 2.5 hours.
- Upon completion, the product is purified by reduced pressure rectification to yield D-(+)-2-chloropropionyl chloride.

The following diagram outlines the workflow for this synthesis.

Synthesis Workflow of D-(+)-2-chloropropionyl chloride



Parylene C Surface Functionalization



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